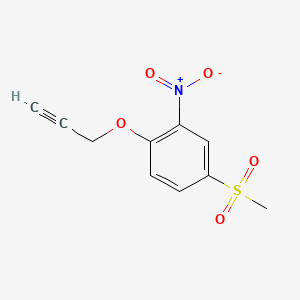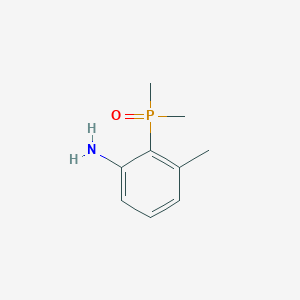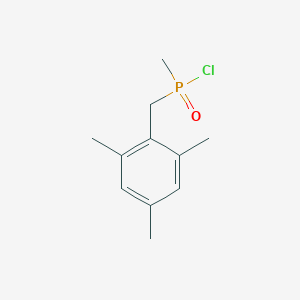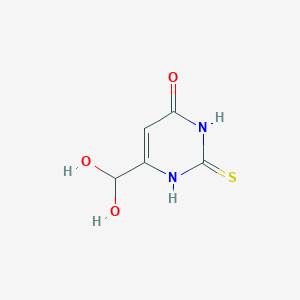
Methyl 2-bromo-4-(methylamino)-5-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-bromo-4-(methylamino)-5-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom, a methylamino group, and a nitro group attached to a benzoate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-4-(methylamino)-5-nitrobenzoate typically involves multi-step organic reactions One common method starts with the nitration of methyl benzoate to introduce the nitro group This is followed by bromination to add the bromine atom
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-bromo-4-(methylamino)-5-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Substitution: The methylamino group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups in place of the bromine atom.
Applications De Recherche Scientifique
Methyl 2-bromo-4-(methylamino)-5-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Methyl 2-bromo-4-(methylamino)-5-nitrobenzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the bromine and methylamino groups can form hydrogen bonds or van der Waals interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Methyl 2-bromo-4-(amino)-5-nitrobenzoate: Similar structure but lacks the methyl group on the amino substituent.
Methyl 2-chloro-4-(methylamino)-5-nitrobenzoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 2-bromo-4-(methylamino)-5-nitrobenzamide: Similar structure but with an amide group instead of the ester.
Uniqueness: Methyl 2-bromo-4-(methylamino)-5-nitrobenzoate is unique due to the specific combination of functional groups, which can confer distinct chemical reactivity and biological activity. The presence of the bromine atom, in particular, can influence the compound’s behavior in substitution reactions and its interactions with biological targets.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C9H9BrN2O4 |
|---|---|
Poids moléculaire |
289.08 g/mol |
Nom IUPAC |
methyl 2-bromo-4-(methylamino)-5-nitrobenzoate |
InChI |
InChI=1S/C9H9BrN2O4/c1-11-7-4-6(10)5(9(13)16-2)3-8(7)12(14)15/h3-4,11H,1-2H3 |
Clé InChI |
ALHCDGACWNWQAM-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=C(C(=C1)Br)C(=O)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


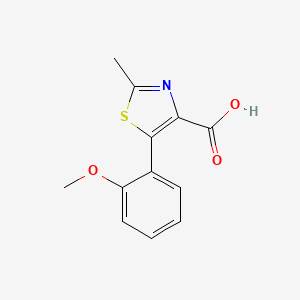
![6-Bromo-3,4-dihydro-5-methyl-2H-pyrano[2,3-b]pyridine-4-carbonitrile](/img/structure/B13923379.png)
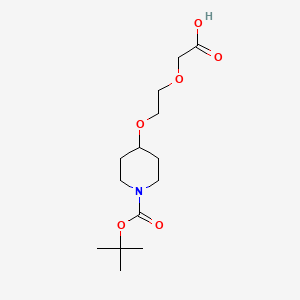
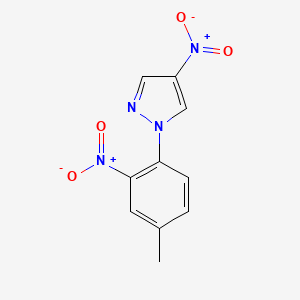
![4-(4-Methylpiperazin-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine](/img/structure/B13923389.png)
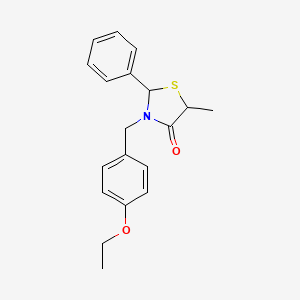

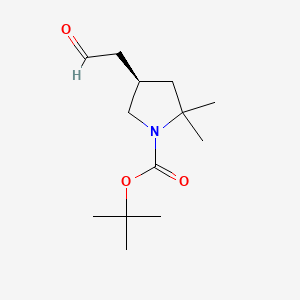
![[4-(2-Cbz-aminoEthyl)phenyl]aceticacid](/img/structure/B13923431.png)
